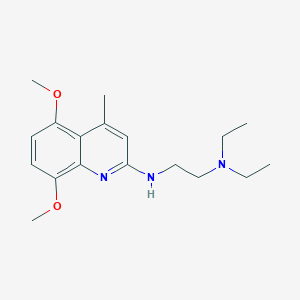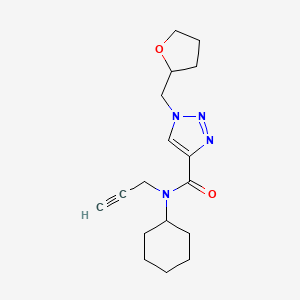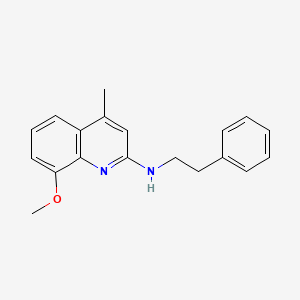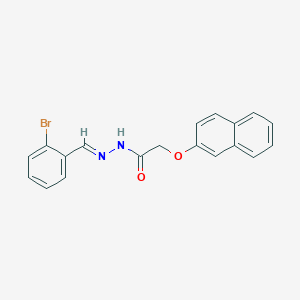![molecular formula C16H23NO3 B3859947 N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859947.png)
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate
説明
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate, commonly known as Methoxphenidine (MXP), is a dissociative drug that belongs to the arylcyclohexylamine class. MXP is a synthetic compound that was first synthesized in 1989 by a team of researchers at the University of Bristol. Since then, MXP has gained popularity among researchers for its potential applications in scientific research.
作用機序
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate acts as an NMDA receptor antagonist by binding to the receptor and blocking the action of glutamate. This leads to a decrease in the excitatory activity of the neuron, which can cause a range of effects, including dissociation, hallucinations, and altered perception of time and space.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, and body temperature. This compound can also cause changes in the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate in scientific research is its potency and specificity as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders. However, one of the limitations of using this compound is its potential for abuse and addiction. Researchers must take appropriate precautions to ensure that this compound is used only for scientific purposes and not for recreational use.
将来の方向性
There are several future directions for research involving N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate. One area of interest is the potential use of this compound in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another area of interest is the development of new compounds based on the structure of this compound that may have improved efficacy and fewer side effects. Finally, researchers are also interested in studying the long-term effects of this compound on the brain and the body to better understand its potential risks and benefits.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity among researchers for its potential applications in scientific research. This compound is a potent NMDA receptor antagonist that has been used to study the role of the NMDA receptor in various neurological disorders. While this compound has several advantages as a research tool, researchers must take appropriate precautions to ensure that it is used only for scientific purposes and not for recreational use. Future research involving this compound may lead to new insights into the mechanisms underlying various neurological disorders and the development of new drugs to treat these conditions.
科学的研究の応用
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate has been used in scientific research to study its effects on the central nervous system. This compound is a potent NMDA receptor antagonist, which means it can block the action of glutamate, a neurotransmitter that plays a crucial role in learning and memory. By studying the effects of this compound on the NMDA receptor, researchers hope to gain insights into the mechanisms underlying various neurological disorders.
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-18-14-5-3-2-4-13(14)17-9-8-12-6-7-15-16(10-12)20-11-19-15/h6-7,10,13-14,17H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZYFSXOLMVJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B3859869.png)

![2,4-dibromo-6-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3859903.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B3859909.png)

![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859919.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3859921.png)



![3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3859967.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B3859977.png)
![4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3859985.png)
